molecular formula C10H13ClN2O B3379653 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride CAS No. 16945-73-6

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride

Cat. No. B3379653
CAS RN: 16945-73-6
M. Wt: 212.67
InChI Key: JNOQWCCJHLJCSZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride is characterized by a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride include a molecular weight of 212.68 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient Synthesis and Derivatives : The three-component reactions of 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate are utilized to synthesize 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. Further hydrolysis yields 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids (Schuster, Lázár, & Fülöp, 2010).

  • Conversion of Carboxylic Acids : A practical method using niobium pentachloride under mild conditions has been described for converting carboxylic acids to corresponding carboxamides, aiding the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures (Nery, Ribeiro, Lopes, & Lopes, 2003).

  • Ugi-Type Multicomponent Reactions : An Ugi-type reaction involving tetrahydroisoquinoline, isocyanide, and carboxylic acid in the presence of iodoxybenzoic acid (IBX) has been shown to effectively yield 1,2-diacylated adducts, demonstrating the versatility in functionalizing tetrahydroisoquinoline (Ngouansavanh & Zhu, 2007).

  • Decarboxylation Studies : Research on the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has shown the formation of 4-substituted isoquinoline derivatives, highlighting the chemical transformations possible with this compound (Tachibana, Matsuo, & Yamada, 1968).

Biological Activities and Applications

  • Antifungal Activity : The structure of N-hydroxyamide of a tetrahydroisoquinolin derivative, showing antifungal activity, has been established using X-ray crystallography and quantum chemical modeling, highlighting the biological potential of these compounds (Davydov et al., 2019).

  • Anticancer Agents Synthesis : Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential anticancer agents. This research emphasizes the therapeutic potential of derivatives of tetrahydroisoquinolines in oncology (Redda, Gangapuram, & Ardley, 2010).

  • Growth Hormone Secretagogues : Novel series of tetrahydroisoquinoline 1-carboxamides have been shown to be potent growth hormone secretagogues, indicating potential applications in endocrinology (Li et al., 2005).

  • Analgesic, Anthelmintic, and Insecticidal Activities : Isoquinoline derivatives have exhibited significant analgesic, anthelmintic, and insecticidal activities, highlighting the diverse biological applications of these compounds (Mikhailovskii et al., 2018).

Safety and Hazards

The safety information for 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride includes hazard statements H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOQWCCJHLJCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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